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1-Phenylethyl nonanoate - 3718-94-3

1-Phenylethyl nonanoate

Catalog Number: EVT-14279416
CAS Number: 3718-94-3
Molecular Formula: C17H26O2
Molecular Weight: 262.4 g/mol
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Product Introduction

Overview

1-Phenylethyl nonanoate is an organic compound classified as an ester, formed from the reaction of 1-phenylethanol and nonanoic acid. This compound is notable for its potential applications in various fields, including fragrance and flavor industries, due to its pleasant aroma and flavor profile.

Source

The compound can be synthesized through various methods, primarily involving the esterification reaction between 1-phenylethanol and nonanoic acid. This synthesis can be catalyzed by both chemical and enzymatic methods, with the latter gaining attention for its environmental benefits.

Classification

1-Phenylethyl nonanoate falls under the category of esters, specifically fatty acid esters. Its structural formula can be represented as C16H30O2, indicating it contains a phenyl group attached to an ethyl chain linked to a nonanoate moiety.

Synthesis Analysis

Methods

The synthesis of 1-phenylethyl nonanoate can be achieved through two primary methods: chemical synthesis and enzymatic synthesis.

  1. Chemical Synthesis: This method typically involves the direct esterification of 1-phenylethanol with nonanoic acid in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is performed under reflux conditions to remove water, thereby driving the equilibrium towards ester formation.
  2. Enzymatic Synthesis: Recent studies have demonstrated the use of lipases as biocatalysts for synthesizing esters. For instance, Novozym 435 has been shown to effectively catalyze the reaction between 1-phenylethanol and nonanoic acid, providing a more environmentally friendly alternative to traditional chemical methods. Optimal conditions include specific enzyme concentrations, substrate ratios, and temperatures .

Technical Details

In enzymatic processes, factors such as enzyme type, concentration, temperature, and solvent choice significantly influence yield and reaction rate. For example, using Novozym 435 at a concentration of 15 g/L in a suitable solvent can achieve high conversion rates .

Molecular Structure Analysis

Structure

The molecular structure of 1-phenylethyl nonanoate consists of a phenyl group attached to an ethyl chain that is esterified with a nonanoic acid moiety. Its structural formula is:

C16H30O2\text{C}_{16}\text{H}_{30}\text{O}_{2}

Data

  • Molecular Weight: Approximately 258.42 g/mol
  • InChI Key: A unique identifier for this compound that aids in database searches.
Chemical Reactions Analysis

Reactions

1-Phenylethyl nonanoate can undergo several types of chemical reactions:

  1. Hydrolysis: In the presence of water and an acid or base catalyst, it can revert to its constituent alcohols and acids.
  2. Transesterification: This involves exchanging the ester group with another alcohol, producing different esters.
  3. Oxidation: Under oxidative conditions, it may yield aldehydes or carboxylic acids.

Technical Details

The hydrolysis reaction can be facilitated by either acidic or basic conditions, while transesterification typically requires an alcohol and a catalyst like sodium methoxide.

Mechanism of Action

The mechanism behind the formation of 1-phenylethyl nonanoate involves the nucleophilic attack of the hydroxyl group from 1-phenylethanol on the carbonyl carbon of nonanoic acid. This reaction results in the formation of the ester bond while releasing water as a byproduct.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid.
  • Odor: Characteristic floral or fruity scent.

Chemical Properties

  • Boiling Point: Approximately 250 °C.
  • Density: Around 0.86 g/cm³ at 20 °C.
  • Solubility: Sparingly soluble in water but soluble in organic solvents like ethanol and ether.

Relevant data indicates that these properties make it suitable for applications in perfumery and flavoring agents due to its volatility and pleasant aroma .

Applications

1-Phenylethyl nonanoate has several scientific uses:

  • Fragrance Industry: Used as a scent component in perfumes due to its floral notes.
  • Flavoring Agent: Employed in food products for enhancing flavor profiles.
  • Biochemical Research: Studied for its metabolic pathways and potential health effects related to its constituent alcohols .
Introduction to 1-Phenylethyl Nonanoate in Contemporary Research

Significance of Esters in Flavor, Fragrance, and Bioactive Compound Development

Esters represent a critical class of organic compounds characterized by their -C(=O)O- functional group, formed via condensation reactions between carboxylic acids and alcohols. Their structural versatility enables a broad spectrum of organoleptic properties, making them indispensable in flavor and fragrance engineering. In fermented beverages like rose-based drinks and mead, esters such as ethyl octanoate and isoamyl acetate contribute significantly to fruity and floral sensory profiles. Research demonstrates that co-fermentation using Saccharomyces cerevisiae and Lactiplantibacillus plantarum enhances ester synthesis, increasing total polyphenols and flavonoids by 39.41% and elevating key aromatic esters like isoamyl acetate (3.31-fold) and ethyl caproate (2.79-fold) [1] [9]. Beyond sensory attributes, esters serve as bioactive carriers in nanotechnology—cetyl nonanoate and stearyl nonanoate act as sustainable solvents and fixatives in cosmetic formulations, improving the stability and delivery of UV filters and fragrances [8] [10].

  • Structural Diversity & Flavor Impact: Medium-chain esters (C6-C10) like phenethyl nonanoate exhibit optimal volatility for aroma release. For instance, in lager beer, esters constitute >30% of key odorants, with fruity notes correlated to compounds like ethyl octanoate and phenethyl acetate [6].
  • Biofunctionality: Esters enhance the bioavailability of antioxidants in plant extracts. Nanoencapsulation using fatty acid esters improves the stability of polyphenols during digestion [8].

Table 1: Key Esters in Flavor and Fragrance Applications

EsterCAS NumberAroma DescriptorOccurrence/Application
1-Phenylethyl nonanoate57943-67-6Fruity, floral, honey-likeSynthetic flavorant
Ethyl caproate123-66-0Apple, pineappleBeer, wine, fermented beverages
Cetyl nonanoate72934-15-7Odorless fixativeCosmetic emollient/UV stabilizer
Isoamyl acetate123-92-2Banana, pearMead, banana flavors

Role of 1-Phenylethyl Nonanoate in Bridging Aromatic and Functional Chemistry

1-Phenylethyl nonanoate (C₁₇H₂₆O₂), also termed phenethyl nonanoate, integrates aromatic and aliphatic structural domains: a phenethyl alcohol moiety (derived from rose oil and honey) esterified with nonanoic acid (found in dairy fats). This hybrid architecture enables dual functionality:

  • Flavor Modulator: Imparts honey-like and rosaceous notes in fermented beverages. In mead production, phenethyl alcohol—a precursor—increases 1.69-fold during optimized fermentation, directly influencing ester synthesis [9]. Its low odor threshold (0.1487 mg/L in water) ensures high sensory impact even at trace concentrations [4].
  • Chemical Stabilizer: The phenyl ring provides electron delocalization, satisfying Hückel’s rule for aromaticity (4n+2 π electrons, n=1), which enhances molecular stability and resistance to oxidative degradation [5]. This property is exploited in fragrance fixatives, where stearyl nonanoate extends odor longevity on skin by 40% compared to non-aromatic esters [10].
  • Physicochemical Properties:
  • Molecular weight: 262.39 g/mol
  • LogP: 5.865 (indicating high lipophilicity)
  • Boiling point: 352–353°C @ 760 mmHg [4]
  • Solubility: Miscible with alcohols; insoluble in water [7]

Table 2: Comparative Analysis of Nonanoate Esters

Property1-Phenylethyl NonanoateCetyl NonanoateStearyl Nonanoate
Molecular FormulaC₁₇H₂₆O₂C₂₅H₅₀O₂C₂₇H₅₄O₂
Boiling Point (°C)352–353>300>300
LogP (est.)5.86512.113.2
Key ApplicationFlavor additiveCosmetic fixativeFragrance adhesive

Knowledge Gaps in Sustainable Synthesis and Application-Specific Optimization

Despite its utility, 1-phenylethyl nonanoate faces underexplored challenges:

  • Synthetic Sustainability: Current production relies on chemical catalysis (e.g., Fischer esterification), generating solvent waste. Green synthesis alternatives—enzymatic esterification using Candida antarctica lipase or microwave-assisted reactions—remain unexplored. Research on nanobiocatalysts (e.g., enzyme-titanium dioxide conjugates) shows promise for similar esters but lacks application to phenethyl nonanoate [8].
  • Dynamic Release Optimization: In beverages like lager beer, ester profiles are influenced by rate-limiting steps such as benzeneacetaldehyde oxidation. Machine learning models (e.g., Networkx/Python) predict metabolic bottlenecks but have not been applied to phenethyl nonanoate’s formation kinetics [9].
  • Structure-Activity Relationships: While odor activity values (OAVs) guide flavor importance (e.g., OAV ≥1 for 34 aroma compounds in rose beverages), phenethyl nonanoate’s synergistic interactions with aldehydes (e.g., benzaldehyde) are unquantified [1] [6].
  • Critical Research Avenues:
  • Enzyme Engineering: Tailoring lipases for phenethyl-nonanoate-specific esterification.
  • Advanced Analytics: GC×GC-MS and GC-olfactometry to map concentration-dependent sensory effects (e.g., bitterness reduction vs. fruity enhancement) [6].
  • Circular Economy Integration: Valorizing agri-waste (e.g., rice bran fatty acids) as nonanoic acid sources [8].

Properties

CAS Number

3718-94-3

Product Name

1-Phenylethyl nonanoate

IUPAC Name

1-phenylethyl nonanoate

Molecular Formula

C17H26O2

Molecular Weight

262.4 g/mol

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-11-14-17(18)19-15(2)16-12-9-8-10-13-16/h8-10,12-13,15H,3-7,11,14H2,1-2H3

InChI Key

YSGWVEZCLDVWJL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)OC(C)C1=CC=CC=C1

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